2,4-dihydro-5-methyl-2-(2-quinolinyl)-3H-Pyrazol-3-one
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Overview
Description
2,4-dihydro-5-methyl-2-(2-quinolinyl)-3H-Pyrazol-3-one is a heterocyclic compound that contains both pyrazole and quinoline moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dihydro-5-methyl-2-(2-quinolinyl)-3H-Pyrazol-3-one typically involves the condensation of 2-quinolinecarboxaldehyde with 3-methyl-1-phenyl-2-pyrazolin-5-one under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is isolated by recrystallization.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the development of efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
2,4-dihydro-5-methyl-2-(2-quinolinyl)-3H-Pyrazol-3-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions, often under basic conditions.
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline and pyrazole derivatives.
Scientific Research Applications
2,4-dihydro-5-methyl-2-(2-quinolinyl)-3H-Pyrazol-3-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and analgesic effects.
Mechanism of Action
The mechanism of action of 2,4-dihydro-5-methyl-2-(2-quinolinyl)-3H-Pyrazol-3-one is not fully understood. it is believed to interact with various molecular targets and pathways, including:
Enzyme Inhibition: The compound may inhibit certain enzymes involved in inflammatory processes.
DNA Intercalation: It may intercalate into DNA, disrupting replication and transcription processes.
Receptor Binding: The compound may bind to specific receptors, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
2,4-dihydro-5-methyl-2-(2-quinolinyl)-3H-Pyrazol-3-one can be compared with other similar compounds, such as:
2,4-dihydro-5-methyl-2-(2-pyridinyl)-3H-Pyrazol-3-one: Similar structure but contains a pyridine moiety instead of quinoline.
2,4-dihydro-5-methyl-2-(2-isoquinolinyl)-3H-Pyrazol-3-one: Contains an isoquinoline moiety, which may lead to different chemical and biological properties.
The uniqueness of this compound lies in its specific combination of pyrazole and quinoline moieties, which may confer distinct chemical reactivity and biological activity compared to its analogs.
Properties
CAS No. |
26322-25-8 |
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Molecular Formula |
C13H11N3O |
Molecular Weight |
225.25 g/mol |
IUPAC Name |
5-methyl-2-quinolin-2-yl-4H-pyrazol-3-one |
InChI |
InChI=1S/C13H11N3O/c1-9-8-13(17)16(15-9)12-7-6-10-4-2-3-5-11(10)14-12/h2-7H,8H2,1H3 |
InChI Key |
ROQNCXRNBQVJRD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=O)C1)C2=NC3=CC=CC=C3C=C2 |
Origin of Product |
United States |
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